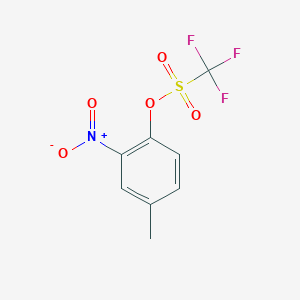

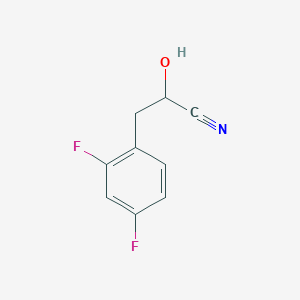

3-(2,4-Difluorophenyl)-2-hydroxypropanenitrile

Overview

Description

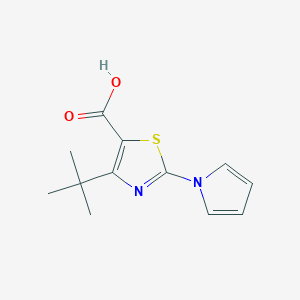

The compound “3-(2,4-Difluorophenyl)-2-hydroxypropanenitrile” appears to contain a 2,4-difluorophenyl group, a hydroxy group, and a nitrile group. The presence of these functional groups could give the compound certain properties. For example, the difluorophenyl group could make the compound more lipophilic, potentially affecting its solubility and reactivity . The hydroxy group could make the compound capable of forming hydrogen bonds, which could also affect its reactivity and interactions with other molecules. The nitrile group could make the compound a potential precursor to other compounds through reactions such as hydrolysis or reduction .

Molecular Structure Analysis

The molecular structure of “3-(2,4-Difluorophenyl)-2-hydroxypropanenitrile” would be determined by the arrangement of its atoms and the bonds between them. The presence of the difluorophenyl, hydroxy, and nitrile groups would likely have a significant impact on the compound’s overall structure .Chemical Reactions Analysis

The compound “3-(2,4-Difluorophenyl)-2-hydroxypropanenitrile” could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitrile group could be hydrolyzed to form a carboxylic acid, or it could be reduced to form an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2,4-Difluorophenyl)-2-hydroxypropanenitrile” would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the difluorophenyl group could affect the compound’s lipophilicity and solubility .Scientific Research Applications

Organometallic Chemistry and Synthesis

Research conducted by Marzi, Gorecka, and Schlosser (2004) demonstrated the application of 2,4-difluorophenol, a related compound, in the realm of organometallic chemistry. They successfully converted difluorophenols and trifluorophenols into a variety of new hydroxybenzoic acids using organometallic intermediates. This study underscores the potential of 3-(2,4-Difluorophenyl)-2-hydroxypropanenitrile in diversity-oriented synthesis and functionalization of fluorinated aromatic compounds (Marzi, Gorecka, & Schlosser, 2004).

Organic Light-Emitting Devices

Li, Wu, Jiao, Liu, Wang, and Hou (2012) synthesized and characterized novel 2,4-difluorophenyl-functionalized arylamines for use in organic light-emitting devices (OLEDs). Their findings highlight the potential of such compounds, including 3-(2,4-Difluorophenyl)-2-hydroxypropanenitrile, in enhancing the efficiency and luminance of OLEDs, thanks to the introduction of electron-withdrawing fluorinated substituents (Li, Wu, Jiao, Liu, Wang, & Hou, 2012).

Fluorescence Probes for Reactive Oxygen Species

Setsukinai, Urano, Kakinuma, Majima, and Nagano (2003) designed and synthesized novel fluorescence probes to detect reactive oxygen species (ROS). These probes, closely related to 3-(2,4-Difluorophenyl)-2-hydroxypropanenitrile, selectively and sensitively detected highly reactive oxygen species, demonstrating the compound's potential in biological and chemical applications for detecting and studying ROS (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Spectroscopic and Diffractometric Studies

Vogt, Williams, Johnson, and Copley (2013) conducted a spectroscopic and diffractometric study of polymorphic forms of a closely related compound, showcasing the significance of such compounds in the field of crystallography and solid-state characterization. This research underlines the utility of 3-(2,4-Difluorophenyl)-2-hydroxypropanenitrile in the analysis of pharmaceutical compounds (Vogt, Williams, Johnson, & Copley, 2013).

Antifungal Applications

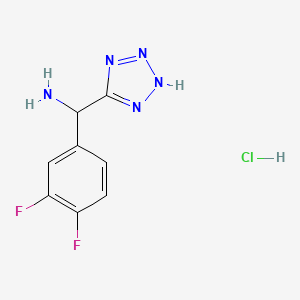

Zou, Yu, Li, Zhao, Li, Wu, Huang, Chai, Hu, and Wu (2014) synthesized a series of 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates, analogs of fluconazole, and evaluated their antifungal activities. This study suggests the potential of 3-(2,4-Difluorophenyl)-2-hydroxypropanenitrile derivatives in developing new antifungal agents (Zou, Yu, Li, Zhao, Li, Wu, Huang, Chai, Hu, & Wu, 2014).

Safety And Hazards

Future Directions

The future directions for research on “3-(2,4-Difluorophenyl)-2-hydroxypropanenitrile” could include further studies on its synthesis, reactivity, and potential applications. For example, the compound could be investigated as a potential precursor to other compounds, or its properties could be studied in more detail .

properties

IUPAC Name |

3-(2,4-difluorophenyl)-2-hydroxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c10-7-2-1-6(9(11)4-7)3-8(13)5-12/h1-2,4,8,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGLYCWZIDBUHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CC(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-Difluorophenyl)-2-hydroxypropanenitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1430581.png)

![2-Ethyl-2-[(4-nitrophenyl)methyl]propanedioic acid](/img/structure/B1430583.png)

![8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B1430586.png)

amino]thiophene-2-carboxylic acid](/img/structure/B1430587.png)

![[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B1430589.png)

![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B1430596.png)

![2-({[2-(2,5-Dimethoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B1430598.png)